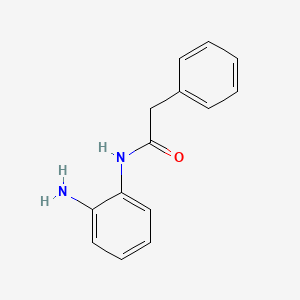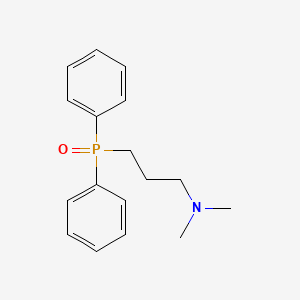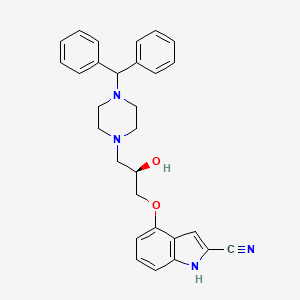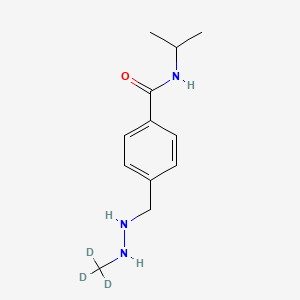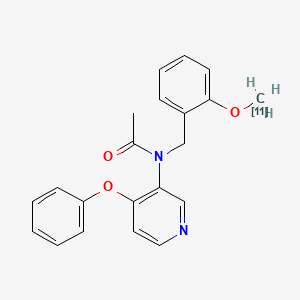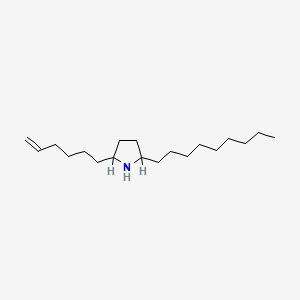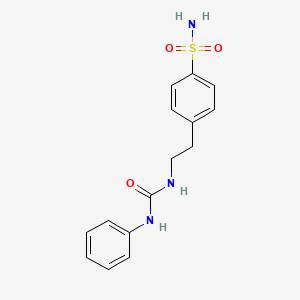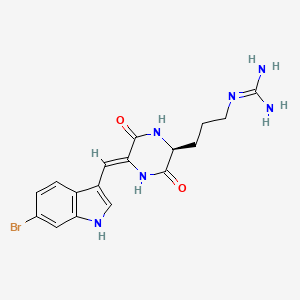
Barettin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barettin is a brominated alkaloid derived from the marine sponge Geodia barretti. It is a cyclic dipeptide composed of a dehydrogenated brominated derivative of tryptophan linked by two peptide bonds to an arginine residue, forming a 2,5-diketopiperazine nucleus . This compound was first isolated in 1986 by Göran Lidgren, Lars Bohlin, and Jan Bergman at Uppsala University, Sweden . It has shown significant biological activities, including antioxidant, anti-inflammatory, and antifouling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barettin involves several steps, starting from commercially available starting materials. The key steps include the bromination of tryptophan, followed by the formation of the cyclic dipeptide structure through peptide bond formation with arginine . The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide, and peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Currently, the industrial production of this compound is limited due to the complexity and cost of the synthetic route. The availability of synthetic material is crucial for any potential commercialization, but the existing methods are labor-intensive and expensive . Research is ongoing to develop more efficient and cost-effective synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Barettin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the brominated tryptophan moiety.
Substitution: Substitution reactions, particularly involving the bromine atom, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
Barettin exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Barettin is unique among marine natural products due to its combination of brominated tryptophan and arginine residues forming a cyclic dipeptide structure. Similar compounds include:
Dipodazine: A synthetic derivative of this compound with improved antifouling properties.
Debromothis compound: A de-brominated analogue of this compound that lacks the same level of biological activity, highlighting the importance of the bromine atom.
Other diketopiperazines: Compounds with similar cyclic dipeptide structures but different substituents, which can exhibit varying biological activities.
Properties
CAS No. |
104311-70-8 |
|---|---|
Molecular Formula |
C17H19BrN6O2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1 |
InChI Key |
YYFNNPXWRXQUPR-JVXNRYDGSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-](/img/structure/B3061307.png)
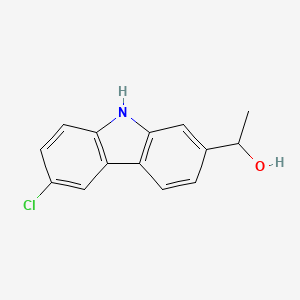
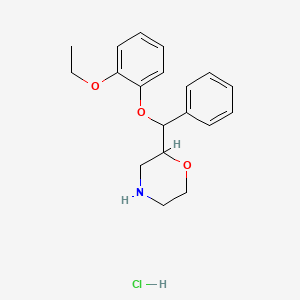
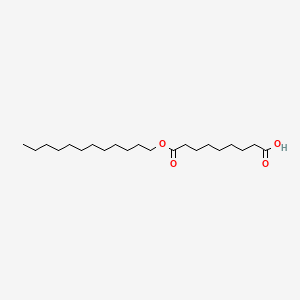
![4-[(4-Methylphenoxy)methyl]phenol](/img/structure/B3061314.png)
